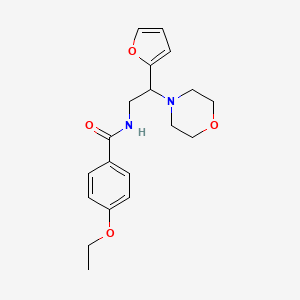

4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-2-24-16-7-5-15(6-8-16)19(22)20-14-17(18-4-3-11-25-18)21-9-12-23-13-10-21/h3-8,11,17H,2,9-10,12-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNFLNNZXJJMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51090094 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride.

Introduction of the Furan Ring: The benzoyl chloride is then reacted with 2-furan-2-yl-ethylamine to introduce the furan ring, forming an intermediate amide.

Morpholinoethyl Group Addition: The final step involves the reaction of the intermediate amide with morpholine in the presence of a suitable base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide serves as a building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to derivatives with enhanced properties or activities.

Biology

The compound is under investigation for its potential as a bioactive agent , particularly in:

- Antimicrobial activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for further pharmacological exploration.

- Anticancer properties : Preliminary research suggests that it may inhibit cancer cell proliferation, though detailed mechanisms remain to be elucidated.

Medicine

In the medical field, this compound is being studied for:

- Therapeutic effects : Potential applications include treatment for infectious diseases and inflammatory conditions. Research has shown promising results in vitro regarding its efficacy against specific pathogens.

- Ligand binding studies : The compound has been explored as a ligand in receptor binding assays, providing insights into its interaction with biological targets.

Industry

The compound is utilized in developing new materials with specific properties. Its unique structure allows it to be incorporated into polymers and coatings, enhancing their performance characteristics.

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that compounds related to this compound exhibited significant antiviral activity, with effective concentrations (EC50) indicating strong potency against viral infections .

- Cytotoxicity Assessment : In vitro assessments revealed low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for further development .

- Inhibition Studies : Structural modifications of the compound have shown enhanced inhibitory activity against specific viral targets, indicating a pathway for optimizing its use in therapeutic applications .

Summary of Findings

This compound presents considerable promise as a bioactive agent across various domains. Its unique chemical structure facilitates diverse interactions within biological systems, making it a candidate for extensive pharmacological studies.

| Application Area | Findings |

|---|---|

| Chemistry | Used as a building block for complex organic synthesis |

| Biology | Exhibits antimicrobial and anticancer properties |

| Medicine | Potential therapeutic effects against infections and inflammation |

| Industry | Development of new materials and chemical processes |

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Morpholine Moieties

- AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate): This compound shares a benzamide backbone and a substituted morpholine group. Unlike the target compound, AS-4370 includes a 4-fluorobenzyl substituent on the morpholine ring and a chloro-ethoxybenzamide core.

- Moclobemide (4-chloro-N-(2-(4-morpholinyl)ethyl)benzamide): A morpholine-containing benzamide used as an antidepressant, Moclobemide lacks the ethoxy and furan substituents present in the target compound. Its chloro-substituted benzamide core and morpholinoethyl side chain confer selectivity for monoamine oxidase A (MAO-A) inhibition .

Compounds with Furan Heterocycles

- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide): This benzamide derivative features a furan-attached oxadiazole ring instead of the morpholinoethyl group. LMM11 demonstrates antifungal activity against Candida albicans by inhibiting thioredoxin reductase, suggesting that the furan moiety enhances targeting of redox enzymes . The target compound’s morpholine ring may offer different solubility or binding kinetics compared to LMM11’s sulfamoyl group.

- N-(5-(furan-2-yl)-1,3,4-thiadiazole-2-yl)-4-methoxybenzamide: A thiadiazole-furan hybrid with a methoxybenzamide core, this compound shows activity against Pseudomonas aeruginosa. Replacing the methoxy group with ethoxy (as in the target compound) could modulate electron-donating effects and antibacterial potency .

Heterocyclic Benzamide Derivatives

- 4-ethoxy-N-{2-[6-methyl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}benzamide: This structurally complex analogue replaces the furan-morpholine side chain with a thiazolo-triazol system.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Activity

Key Research Findings

- Morpholine vs. Oxadiazole : Morpholine-containing benzamides (e.g., AS-4370, Moclobemide) often target neurological or gastrointestinal receptors, whereas oxadiazole derivatives (e.g., LMM11) focus on redox enzymes, highlighting substituent-driven mechanistic divergence .

- Furan’s Role : Furan moieties in benzamides correlate with antifungal and anticancer activities, likely due to interactions with microbial enzymes or DNA intercalation .

- Ethoxy vs. Methoxy : Ethoxy groups may confer longer half-lives than methoxy analogues by resisting oxidative metabolism, as seen in thiadiazole-based antibacterials .

Biological Activity

4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

| Property | Value |

|---|---|

| Molecular Weight | 344.41 g/mol |

| Molecular Formula | C19H24N2O4 |

| LogP | 1.9932 |

| Polar Surface Area | 51.252 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting growth and proliferation. The mechanism involves interference with bacterial cell wall synthesis and function, although detailed pathways remain to be fully elucidated.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in cellular models.

Anticancer Potential

Preliminary studies have explored the compound's potential as an anticancer agent. It appears to exert cytotoxic effects on cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms. Further investigation into specific molecular targets involved in these processes is ongoing .

The precise mechanism of action for this compound is not completely understood but is believed to involve interaction with various molecular targets within biological systems. The furan ring may facilitate binding to enzymes or receptors, influencing their activity and leading to observed biological effects.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of the compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in macrophage cultures, indicating a reduction in inflammatory responses. This suggests potential therapeutic applications in inflammatory diseases.

Study 3: Anticancer Activity

A series of assays conducted on various cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in sub-G1 phase cells, confirming apoptosis induction. Further molecular studies are required to identify specific pathways involved .

Comparative Analysis with Similar Compounds

Comparative studies with other benzamide derivatives have highlighted the unique properties of this compound. While similar compounds exhibit varying degrees of biological activity, this particular derivative shows a broader spectrum of action against microbial and cancerous cells .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide?

- Methodological Answer : A common approach involves coupling the benzamide moiety with a morpholinoethyl-furan intermediate under reflux conditions. For example, similar compounds are synthesized by reacting substituted benzamides with amine-containing intermediates in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 4–6 hours . Purification typically involves recrystallization using methanol or ethanol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of IR spectroscopy (to confirm carbonyl and ether groups), ¹H/¹³C NMR (to resolve the ethoxy, morpholino, and furan substituents), and ESI-MS (for molecular weight validation). For example, IR peaks near 1650 cm⁻¹ indicate the amide C=O stretch, while NMR signals for the ethoxy group appear as a quartet (~δ 1.3–1.5 ppm for CH₃) and triplet (~δ 4.0–4.2 ppm for OCH₂) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound’s structure suggests potential as a pharmacophore for targeting enzymes or receptors due to its furan (hydrogen-bond acceptor) and morpholino (solubility-enhancing) groups. It could serve as a scaffold for designing kinase inhibitors or GPCR modulators, analogous to trifluoromethyl-substituted benzamides in agrochemical and drug development .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (DMF, acetonitrile) vs. dichloromethane to balance reactivity and solubility.

- Catalysis : Evaluate coupling agents like HATU or DCC for amide bond formation .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproducts .

- Workup : Monitor reaction progress via TLC and optimize recrystallization solvents (e.g., methanol/water mixtures) for higher purity .

Q. What analytical approaches are used to resolve contradictions between theoretical and experimental spectral data?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguous stereochemistry or conformational isomerism. For example, single-crystal X-ray diffraction confirmed the planar arrangement of similar benzamide derivatives .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for the morpholinoethyl and furan protons .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian) to validate structural assignments .

Q. What strategies are effective in determining the stereochemical configuration of the morpholinoethyl group?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).

- X-ray Diffraction : Resolve absolute configuration via heavy-atom substitution (e.g., bromine) in crystallized derivatives .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for enantiomeric identification .

Q. How does the presence of the ethoxy group influence the compound’s reactivity compared to methoxy analogs?

- Methodological Answer :

- Electronic Effects : The ethoxy group’s larger size and weaker electron-donating capacity (compared to methoxy) may reduce resonance stabilization of the benzamide carbonyl, altering nucleophilic substitution rates.

- Solubility : Ethoxy enhances lipophilicity, impacting bioavailability. Compare partition coefficients (logP) via HPLC or shake-flask methods .

- Metabolic Stability : Assess oxidative degradation using liver microsome assays; ethoxy groups are less prone to demethylation than methoxy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for structurally similar benzamides?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line purity, incubation time).

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethoxy vs. methoxy) and correlate with activity trends .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets, accounting for variables like solvent or temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.